2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-
Description
2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- (C₁₁H₁₆O₃, MW 196.24 g/mol) is a furan derivative featuring a pentyloxy-methyl substituent at the 5-position of the furan ring. These analogs exhibit diverse biological activities and applications in pharmaceuticals, agrochemicals, and cosmetics.
Properties
CAS No. |
674282-47-4 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-(pentoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H16O3/c1-2-3-4-7-13-9-11-6-5-10(8-12)14-11/h5-6,8H,2-4,7,9H2,1H3 |
InChI Key |
SRSKDYXXDVKXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC1=CC=C(O1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- typically involves the reaction of furfural with pentyloxy methylating agents under controlled conditions. One common method is the alkylation of furfural using pentyloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
On an industrial scale, the production of 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pentyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: 2-Furancarboxylic acid, 5-[(pentyloxy)methyl]-
Reduction: 2-Furanmethanol, 5-[(pentyloxy)methyl]-
Substitution: Various substituted furans depending on the nucleophile used
Scientific Research Applications
2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pentyloxy methyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Key Compounds for Comparison:
2-Furancarboxaldehyde, 5-(hydroxymethyl)- (5-HMF)
- Formula : C₆H₆O₃
- MW : 126.11 g/mol
- Substituent : Hydroxymethyl (-CH₂OH)
- Key Properties :
- Bioactivity: Broad-spectrum antimicrobial activity against bacteria (e.g., Proteus vulgaris, Pseudomonas aeruginosa) and fungi .
- Applications : Used in pharmaceuticals (antimicrobial agents), cosmetics (preservatives), and pesticides .
- Natural Sources : Found in Mangifera lampun, Caralluma subulata, and Rosa abyssinica extracts .
2-Furancarboxaldehyde, 5-(methoxymethyl)-
- Formula : C₇H₈O₃
- MW : 140.14 g/mol
- Substituent : Methoxymethyl (-CH₂OCH₃)
- Key Properties :
- Stability : Methoxy group improves oxidative stability compared to hydroxymethyl derivatives.
2-Furancarboxaldehyde, 5-[(5-methyl-2-furanyl)methyl]-
- Formula : C₁₁H₁₀O₃
- MW : 190.20 g/mol
- Substituent : 5-Methylfuran-2-ylmethyl
- Key Properties :
- Bioactivity : Identified in Senna siamea as an insecticidal agent .
- Structure-Activity : The additional furan ring may contribute to π-π interactions in target binding .
Hypothetical: 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-
- Formula : C₁₁H₁₆O₃
- MW : 196.24 g/mol
- Substituent : Pentyloxy-methyl (-CH₂O(CH₂)₄CH₃)
- Inferred Properties :
- Lipophilicity : Higher log P value than analogs due to the long aliphatic chain, suggesting enhanced bioavailability in lipid-rich environments.
- Potential Applications: Likely effective in hydrophobic formulations (e.g., pesticides, herbicides) due to increased membrane penetration.
Comparative Data Table
Research Findings and Implications
- Antimicrobial Activity : 5-HMF is the most studied, with demonstrated efficacy against Gram-negative bacteria and Candida species . Its mechanism may involve disrupting microbial cell membranes or enzyme inhibition.
- Insecticidal Potential: The 5-[(5-methyl-2-furanyl)methyl]- derivative in Senna siamea suggests furan derivatives with aromatic substituents could target insect nervous systems .
- Structure-Activity Relationships :
Notes
- Limitations : Direct data on 5-[(pentyloxy)methyl]- is absent; comparisons rely on structural analogs.
- Future Directions : Synthesis and testing of 5-[(pentyloxy)methyl]- are needed to validate predicted properties.
- Contradictions : Some evidence suggests hydroxymethyl derivatives dominate natural extracts, while synthetic analogs (e.g., methoxymethyl) are less explored .
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